4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide
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Overview
Description
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide is a compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through aromatic nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core, potentially altering its biological activity.
Substitution: Aromatic nucleophilic substitution reactions can be used to introduce different substituents on the benzamide or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
Scientific Research Applications
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It has been used in studies to understand the structure-activity relationships of quinazolinone derivatives and their biological activities.
Pharmaceutical Development: The compound is a candidate for the development of new drugs targeting various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-quinazolin-4(3H)-one: This compound is similar in structure and has been studied for its α-glucosidase inhibitory activity.
4(3H)-quinazolinone analogs: These analogs have shown anticonvulsant activity and are structurally related to 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate signaling pathways makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C21H14ClN3O2 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-9-5-14(6-10-15)20(26)23-16-11-7-13(8-12-16)19-24-18-4-2-1-3-17(18)21(27)25-19/h1-12H,(H,23,26)(H,24,25,27) |
InChI Key |
ZMGCURBWDWWYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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